(S)-Carnitine Mesylate Isobutylester, Mesylate Salt
Overview
Description
(S)-Carnitine Mesylate Isobutylester, Mesylate Salt is a chemical compound that belongs to the family of carnitine derivatives Carnitine is a quaternary ammonium compound involved in the metabolism of fatty acids in living organisms The this compound is a modified form of carnitine, which has been esterified with isobutyl alcohol and further reacted with methanesulfonic acid to form the mesylate salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Carnitine Mesylate Isobutylester, Mesylate Salt typically involves the following steps:
Esterification: (S)-Carnitine is reacted with isobutyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form (S)-Carnitine Isobutylester.
Salt Formation: The (S)-Carnitine Isobutylester is then reacted with methanesulfonic acid to form the mesylate salt.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the esterification and salt formation processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ester group may be oxidized to form carboxylic acids.
Reduction: The compound can also undergo reduction reactions, where the ester group may be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the mesylate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Carnitine Mesylate Isobutylester, Mesylate Salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other carnitine derivatives.
Biology: Studied for its role in fatty acid metabolism and its potential effects on cellular energy production.
Medicine: Investigated for its potential therapeutic effects in conditions related to fatty acid metabolism disorders.
Industry: Used in the formulation of dietary supplements and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-Carnitine Mesylate Isobutylester, Mesylate Salt involves its role in the transport of fatty acids into the mitochondria for β-oxidation. The compound facilitates the transfer of long-chain fatty acids across the mitochondrial membrane, where they are oxidized to produce energy. This process is crucial for maintaining cellular energy homeostasis and supporting metabolic functions.
Comparison with Similar Compounds
®-Carnitine: The enantiomer of (S)-Carnitine, which has similar functions but different stereochemistry.
Acetyl-L-Carnitine: An acetylated form of carnitine with enhanced bioavailability and potential neuroprotective effects.
Propionyl-L-Carnitine: A propionylated form of carnitine with potential cardiovascular benefits.
Uniqueness: (S)-Carnitine Mesylate Isobutylester, Mesylate Salt is unique due to its specific esterification and mesylation, which may confer distinct physicochemical properties and biological activities compared to other carnitine derivatives
Properties
IUPAC Name |
methanesulfonate;trimethyl-[(2S)-4-(2-methylpropoxy)-2-methylsulfonyloxy-4-oxobutyl]azanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26NO5S.CH4O3S/c1-10(2)9-17-12(14)7-11(8-13(3,4)5)18-19(6,15)16;1-5(2,3)4/h10-11H,7-9H2,1-6H3;1H3,(H,2,3,4)/q+1;/p-1/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYCSBUWEZHZID-MERQFXBCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CC(C[N+](C)(C)C)OS(=O)(=O)C.CS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC(=O)C[C@@H](C[N+](C)(C)C)OS(=O)(=O)C.CS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29NO8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453660 | |
Record name | (S)-Carnitine Mesylate Isobutylester, Mesylate Salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161886-59-5 | |
Record name | (S)-Carnitine Mesylate Isobutylester, Mesylate Salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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